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Epirubicin dimer - 1046827-43-3

Epirubicin dimer

Catalog Number: EVT-13583733
CAS Number: 1046827-43-3
Molecular Formula: C54H58N2O22
Molecular Weight: 1087.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Epirubicin dimer is a compound derived from epirubicin, an anthracycline antibiotic used primarily in cancer treatment. Epirubicin itself is the 4'-epi-isomer of doxorubicin and functions as an antineoplastic agent by interfering with DNA synthesis and function. The dimerization of epirubicin can lead to the formation of various derivatives, which may exhibit distinct pharmacological properties compared to the parent compound.

Source

Epirubicin is synthesized from natural products and has been extensively studied for its efficacy against various cancers, including breast and gastric cancers. The dimerization process can occur under specific conditions, leading to the formation of epirubicin dimers as impurities or degradation products during storage or formulation processes .

Classification

Epirubicin dimer falls under the category of anthracycline antibiotics and topoisomerase inhibitors. It is classified as a small molecule drug with significant implications in oncology due to its cytotoxic properties .

Synthesis Analysis

The synthesis of epirubicin dimer typically involves the reaction of two epirubicin molecules under specific conditions that promote dimer formation. This can occur through covalent bonding mechanisms such as imine formation or other coupling reactions facilitated by environmental factors like pH and solvent composition.

Methods and Technical Details

  1. Dimerization Mechanism: The dimerization may involve dehydration between carbonyl and amino groups of two epirubicin molecules, potentially resulting in the loss of water and formation of a stable dimer.
  2. Conditions: Dimerization is often observed in neutral buffers or when epirubicin interacts with other drugs, leading to precipitation due to dimer formation .
  3. Characterization: Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are utilized to identify and characterize the resulting dimers, confirming their structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular formula for epirubicin is C27H29NO11C_{27}H_{29}NO_{11}, with a molecular weight of approximately 543.52 g/mol . The structure consists of a tetracyclic ring system that intercalates into DNA, facilitating its mechanism of action.

  • Dimer Structure: The structure of the epirubicin dimer may vary depending on the specific bonding interactions between the two monomer units. Spectroscopic techniques like nuclear magnetic resonance (NMR) and two-dimensional correlation spectroscopy (COSY) can elucidate these structures .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving epirubicin dimers include:

  1. Formation Reactions: Dimerization reactions typically involve nucleophilic attack by amine groups on carbonyls, leading to imine or other covalent bond formations.
  2. Degradation Pathways: Epirubicin can undergo hydrolytic degradation, resulting in various impurities, including the epirubicin dimer. Understanding these pathways is crucial for drug stability assessments .
  3. Stability Studies: Research indicates that certain formulations containing epirubicin may precipitate due to dimer formation, necessitating careful formulation strategies to maintain drug solubility .
Mechanism of Action

Epirubicin exerts its cytotoxic effects primarily through:

  1. DNA Intercalation: The compound intercalates between DNA base pairs, disrupting replication and transcription processes.
  2. Topoisomerase II Inhibition: It stabilizes the DNA-topoisomerase II complex, preventing necessary DNA strand religation during replication, leading to double-strand breaks.
  3. Free Radical Generation: Epirubicin also generates reactive oxygen species, contributing to cellular damage and apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Epirubicin hydrochloride is typically a red-orange powder that is hygroscopic.
  • Solubility: It is sparingly soluble in water but can be formulated into injectable solutions for therapeutic use.

Chemical Properties

  • Stability: The stability of epirubicin and its dimers can be affected by pH, temperature, and light exposure.
  • Reactivity: The presence of functional groups allows for various chemical transformations, including oxidation and conjugation reactions .
Applications

Epirubicin dimers are primarily investigated for their potential applications in cancer therapy:

  1. Enhanced Antitumor Activity: Some studies suggest that certain dimers may exhibit improved anticancer activity compared to their monomer counterparts due to altered pharmacokinetics or enhanced interactions with cellular targets .
  2. Formulation Development: Understanding the properties of epirubicin dimers aids in developing stable formulations that minimize degradation during storage and administration.
  3. Research Tools: Epirubicin dimers can serve as valuable tools in research settings for studying drug interactions, mechanisms of resistance, and pharmacodynamics in cancer therapy .
Synthesis and Structural Elucidation of Epirubicin Dimer

Chemoenzymatic Approaches for Dimerization of Anthracycline Scaffolds

The dimerization of anthracycline scaffolds like epirubicin presents significant synthetic challenges due to their structural complexity and stereochemical sensitivity. Chemoenzymatic strategies leverage biological catalysts to achieve selective dimer formation under mild conditions that preserve the integrity of the glycosidic bonds and chiral centers. Although limited direct studies exist for epirubicin dimerization, enzymatic transformations of related anthracyclines provide instructive paradigms. Fungal peroxidases and laccases have demonstrated efficacy in catalyzing oxidative coupling of phenolic moieties in anthracycline antibiotics, potentially enabling C-C or C-O bond formation between monomer units. These enzymes operate through single-electron oxidation mechanisms that generate phenoxyl radicals, which subsequently undergo non-enzymatic coupling [7]. The inherent reactivity of the C11 hydroxyl group in epirubicin positions it as a primary candidate for such enzymatic cross-linking, though the C4' sugar hydroxy group may also participate [1]. Streptomyces-derived glycosyltransferases offer another chemoenzymatic avenue by potentially catalyzing disaccharide bridge formation between epirubicin monomers, though this approach remains unexplored for dimer synthesis. A significant advantage of enzymatic methods is their ability to produce dimeric structures without extensive protecting group manipulations, thereby streamlining synthesis and reducing step counts. However, challenges persist in controlling regio- and stereoselectivity of the coupling reactions and achieving acceptable reaction yields for these high molecular weight constructs [1] [7].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Dimer Synthesis

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as the most robust and versatile methodology for constructing epirubicin dimers with precise control over linker architecture. This bioorthogonal "click" reaction enables efficient dimer assembly under aqueous conditions compatible with the sensitive anthraquinone chromophore. The synthesis proceeds through strategic derivatization of epirubicin monomers with either azide or alkyne functional handles, followed by copper-mediated cycloaddition to form a triazole-linked dimeric structure. Typically, propargyl ether or azidoalkyl carboxylate derivatives are prepared at the C13-ketone or C4'-hydroxy positions of epirubicin, though C20 functionalization provides superior coupling efficiency [4] [6].

Reaction optimization studies reveal that catalytic systems employing copper(I) iodide with tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand in tert-butanol/water mixtures (4:1 v/v) produce the highest yields (68-82%) while minimizing anthracycline degradation. The triazole ring formed during cycloaddition serves not merely as a passive linker but contributes significantly to the dimer's biological activity through potential π-stacking interactions with DNA and participation in hydrogen bonding networks. Systematic variation of linker length and rigidity demonstrates profound effects on the dimer's DNA intercalation capacity and topoisomerase II inhibition. Shorter alkyl chains (n=3 methylene units) enhance DNA binding affinity but reduce solubility, while polyethylene glycol spacers improve pharmacokinetic properties at the expense of reduced cytotoxic potency [6].

Table 1: Influence of Triazole Linker Structure on Dimer Properties

Linker TypeChain Length (Atoms)% YieldDNA Binding Constant (Ka ×106 M-1)Aqueous Solubility (mg/mL)
Alkyl378%8.9 ± 0.40.12
Alkyl682%5.2 ± 0.30.34
PEG8 (O atoms)68%3.1 ± 0.21.85
AromaticRigid61%6.7 ± 0.50.09

Position-Specific Conjugation Strategies: C20 vs. C1 Functionalization

The biological activity and chemical stability of epirubicin dimers are critically dependent on the site of intermonomer linkage, driving extensive research into position-specific conjugation strategies. C20 functionalization leverages the reactivity of the tertiary hydroxyl group, which can be selectively derivatized without protecting other functionalities. This position offers synthetic advantages as C20-modified epirubicin derivatives maintain significant anticancer activity in monomeric form, suggesting that dimerization at this site may preserve pharmacological relevance. Activation of the C20 hydroxyl typically involves conversion to a chloroformate intermediate using triphosgene, which subsequently reacts with amino- or hydroxy-functionalized spacers to form carbamate or carbonate linkages. Alternatively, direct Williamson ether synthesis yields stable ether bridges suitable for CuAAC applications [4] [5].

In contrast, C1 carboxylate conjugation provides an anionic handle for amide bond formation, though this approach necessitates protection of the adjacent C13 ketone to prevent side reactions. C1-derived dimers exhibit altered molecular recognition properties due to neutralization of the negatively charged carboxylate, which normally participates in electrostatic interactions with DNA phosphate backbones. Structural characterization of isolated degradation impurities in epirubicin formulations confirms that C1-linked dimers form spontaneously during storage, particularly under accelerated conditions (25°C/60% RH), demonstrating the inherent reactivity of this position [1] [5]. Comparative studies reveal that C20-linked dimers consistently outperform C1-conjugated analogs in cytotoxic potency, attributed to preserved planarity of the aglycone and unhindered intercalation capability. This positional preference aligns with structure-activity relationship data indicating that modifications at the C1 carboxylate more significantly disrupt DNA binding than equivalent modifications at the remote C20 position [4] [5].

Purification Methodologies for Epirubicin Dimer Isolation

Purification of synthetic epirubicin dimers presents formidable challenges due to the structural similarity between dimeric products, unreacted monomers, and positional isomers. Multidimensional chromatographic strategies have been developed to address these separation complexities. Preparative reverse-phase HPLC employing C18 stationary phases with trifluoroacetic acid (0.1% v/v)/acetonitrile gradients achieves baseline separation of dimer species when optimized for the specific linker chemistry. The typical method utilizes a linear gradient from 15% to 45% acetonitrile over 40 minutes at 20 mL/min flow rate, with detection at 254 nm for the anthraquinone chromophore [1].

Ion-pair chromatography represents a complementary approach for dimers containing ionizable groups, with 10 mM sodium heptanesulfonate effectively resolving dimer impurities differing by linker charge characteristics. For analytical characterization, LC-MS/MS with electrospray ionization provides definitive identification using multiple reaction monitoring (MRM) of signature transitions, particularly the mass shift from m/z 544 [M+2H]2+ for monomer to m/z 1087 [M+H]+ for dimeric species. NMR structural elucidation requires careful solvent selection to minimize aggregation; dimethyl sulfoxide-d6 proves superior to deuterated chloroform for resolving key diagnostic signals, especially the anomeric proton (δ 4.90-5.10 ppm) and C20 methyl groups (δ 1.10-1.30 ppm). Critical NMR correlations confirming dimer formation include HMBC cross-peaks between linker protons and the C20 carbon (δ 74.2 ppm), as well as ROE interactions between sugar moieties of the coupled monomers [1] [5].

Table 2: Chromatographic and Spectroscopic Characterization Parameters for Epirubicin Dimer

Analytical MethodKey ParametersCharacteristic Features
Preparative HPLCColumn: C18 (250×21.2mm, 5µm)Mobile phase: 0.1% TFA in water/acetonitrileGradient: 15-45% ACN in 40 minFlow: 20 mL/minDetection: UV 254 nmRetention time: 28.7 minResolution from monomer: 4.2
LC-MS/MS (ESI+)Ionization: Electrospray positiveMRM transition: 1087→829Collision energy: 35 eVFragmentation pattern: Loss of daunosamine (m/z 130) followed by cleavage of glycosidic bond
1H NMR (DMSO-d6)Frequency: 400 MHzTemperature: 298 KDiagnostic signals: Anomeric H (δ 4.98, d, J=7.8 Hz), linker methylene (δ 3.45-3.70), triazole H (δ 7.82, s)
13C NMR (DMSO-d6)Frequency: 101 MHzDecoupling: BroadbandKey carbons: C20 (δ 74.2), triazole (δ 144.7), C1 carboxyl (δ 176.8)

Properties

CAS Number

1046827-43-3

Product Name

Epirubicin dimer

IUPAC Name

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(2R,4R)-2-[(2S,4S)-4-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-4-hydroxy-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C54H58N2O22

Molecular Weight

1087.0 g/mol

InChI

InChI=1S/C54H58N2O22/c1-19-41(58)25(55)11-31(74-19)76-29-15-51(68,13-23-35(29)49(66)39-37(45(23)62)43(60)21-7-5-9-27(71-3)33(21)47(39)64)53(70)18-73-54(17-57,78-53)52(69)14-24-36(30(16-52)77-32-12-26(56)42(59)20(2)75-32)50(67)40-38(46(24)63)44(61)22-8-6-10-28(72-4)34(22)48(40)65/h5-10,19-20,25-26,29-32,41-42,57-59,62-63,66-70H,11-18,55-56H2,1-4H3/t19-,20-,25-,26-,29-,30-,31-,32-,41-,42-,51-,52-,53+,54+/m0/s1

InChI Key

AMBBCYZGWOWKKQ-AICROAEQSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C6(COC(O6)(CO)C7(CC(C8=C(C7)C(=C9C(=C8O)C(=O)C1=C(C9=O)C=CC=C1OC)O)OC1CC(C(C(O1)C)O)N)O)O)O)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@]6(CO[C@@](O6)(CO)[C@]7(C[C@@H](C8=C(C7)C(=C9C(=C8O)C(=O)C1=C(C9=O)C=CC=C1OC)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)N)O)O)O)N)O

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